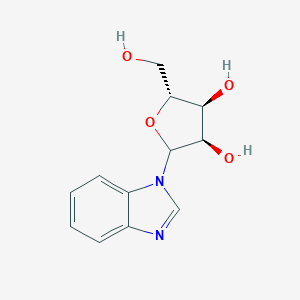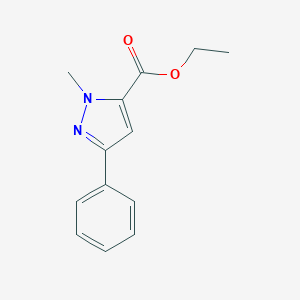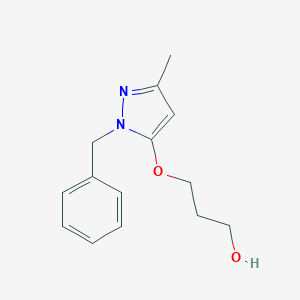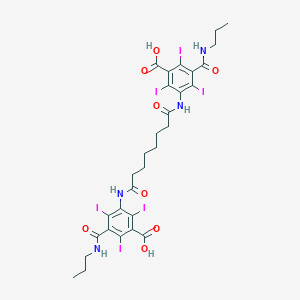
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-), commonly known as HIBA, is a chemical compound that has been used in various scientific research applications. HIBA is a derivative of isophthalic acid and is known for its unique properties, including its ability to bind with proteins and its high solubility in water.
Mechanism Of Action
HIBA binds with proteins through its carbonyl and iodine groups, forming hydrogen bonds with amino acid residues. This binding can induce conformational changes in the protein structure, leading to altered protein function. HIBA has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Biochemical And Physiological Effects
HIBA has been shown to have anti-inflammatory and anticancer properties. In animal studies, HIBA has been shown to reduce the growth of tumors and inhibit the activity of certain enzymes involved in cancer and inflammation. HIBA has also been shown to have low toxicity and high solubility in water, making it a promising candidate for use in medical imaging.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HIBA in lab experiments is its ability to bind with proteins, making it a useful tool for studying protein structure and function. HIBA is also highly soluble in water, which makes it easy to prepare and administer in experiments. However, one of the limitations of using HIBA is its high cost and limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the use of HIBA in scientific research. One area of interest is the development of HIBA-based contrast agents for medical imaging. Another area of interest is the use of HIBA in drug discovery, particularly for the development of anticancer and anti-inflammatory drugs. Additionally, HIBA may have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Synthesis Methods
HIBA can be synthesized by reacting isophthalic acid with hexamethylenetetramine and propyl iodide in the presence of triethylamine. The reaction yields HIBA as a white crystalline solid with a melting point of 238-240°C. The purity of HIBA can be determined by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Scientific Research Applications
HIBA has been used in various scientific research applications, including protein crystallography, nuclear medicine, and molecular imaging. HIBA is known for its ability to bind with proteins, particularly those involved in cancer and inflammation. HIBA has also been used as a contrast agent in computed tomography (CT) scans and magnetic resonance imaging (MRI) scans.
properties
CAS RN |
10395-29-6 |
|---|---|
Product Name |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Molecular Formula |
C30H32I6N4O8 |
Molecular Weight |
1338 g/mol |
IUPAC Name |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H32I6N4O8/c1-3-11-37-27(43)15-19(31)17(29(45)46)23(35)25(21(15)33)39-13(41)9-7-5-6-8-10-14(42)40-26-22(34)16(28(44)38-12-4-2)20(32)18(24(26)36)30(47)48/h3-12H2,1-2H3,(H,37,43)(H,38,44)(H,39,41)(H,40,42)(H,45,46)(H,47,48) |
InChI Key |
WWMQPIVGWJJURC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Canonical SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Other CAS RN |
10395-29-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




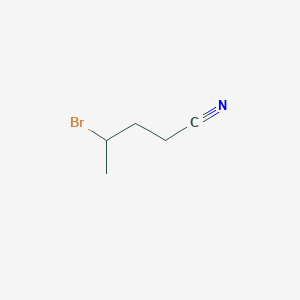
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)





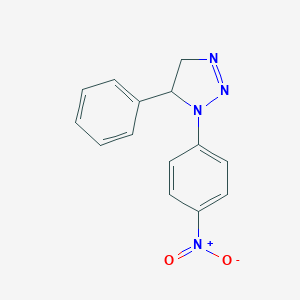
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
